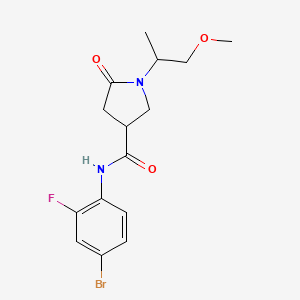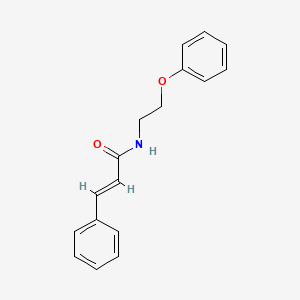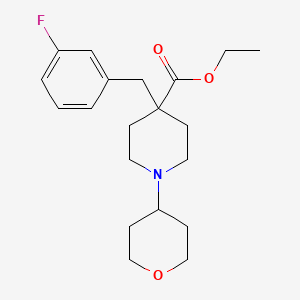![molecular formula C16H20N4O B4774691 N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide](/img/structure/B4774691.png)
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide
Descripción general
Descripción
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide, also known as IPEH, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPEH is a hydrazone derivative that has shown promising results in various fields of research, including cancer therapy, neurodegenerative diseases, and infectious diseases.
Mecanismo De Acción
The mechanism of action of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide is not fully understood. However, it is believed that N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide exerts its effects by inhibiting key enzymes and signaling pathways involved in various cellular processes, such as cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide has been shown to induce apoptosis and inhibit angiogenesis by downregulating the expression of key genes involved in these processes. In neurodegenerative diseases, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide has been shown to protect neurons from oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and anti-inflammatory cytokines. In infectious diseases, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide has been shown to inhibit the growth of bacteria and viruses by disrupting key metabolic pathways and inhibiting viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide is its versatility. N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide can be easily synthesized and modified to suit various research applications. Another advantage of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide is its low toxicity, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are many future directions for N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide research. One potential direction is the development of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide-based drug delivery systems for targeted cancer therapy. Another potential direction is the investigation of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide's effects on other types of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide and its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide has shown potential applications in various fields of scientific research. In cancer therapy, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide has been shown to protect neurons from oxidative stress and inflammation. In infectious diseases, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide has been shown to inhibit the growth of bacteria and viruses.
Propiedades
IUPAC Name |
N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-4-5-16(21)19-18-13(2)14-6-8-15(9-7-14)20-11-10-17-12-20/h6-12H,3-5H2,1-2H3,(H,19,21)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJLCNBWGJJLRX-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NN=C(C)C1=CC=C(C=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-2-pyridinyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4774625.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4774634.png)

![2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B4774653.png)
![2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4774658.png)
![2-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4774663.png)
![butyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B4774670.png)
![propyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4774677.png)
![3-(2-methoxyphenyl)-N-{2-[(4-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4774679.png)
![2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4774701.png)
![3-amino-N-(3,4-dichlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4774702.png)

